molecular formula C30H48O3 B10831751 (3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

(3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Cat. No.: B10831751
M. Wt: 456.7 g/mol
InChI Key: QGJZLNKBHJESQX-HBIOBVTHSA-N
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Description

The compound "(3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid" is a triterpenoid derivative characterized by a highly substituted cyclopenta[a]chrysene core. Key structural features include:

  • Stereochemistry: The 3aR,5aR,5bR,11aR configuration ensures a rigid, three-dimensional conformation critical for biological interactions .
  • Functional Groups: A 9-hydroxy group, five methyl substituents (at positions 5a, 5b, 8, 8, 11a), a prop-1-en-2-yl side chain, and a carboxylic acid at position 3a .
  • Molecular Weight: Estimated at ~466.53 g/mol based on related analogs in the cyclopenta[a]chrysene family .

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19?,20?,21?,22?,23?,24?,27-,28+,29+,30+/m0/s1

InChI Key

QGJZLNKBHJESQX-HBIOBVTHSA-N

Isomeric SMILES

CC(=C)C1CC[C@@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O

Origin of Product

United States

Biological Activity

The compound known as (3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid is a complex triterpenoid with significant biological activity. This article aims to explore its biological properties based on current research findings.

Chemical Structure and Properties

This compound belongs to the family of pentacyclic triterpenoids characterized by multiple methyl groups and a hydroxyl group. Its structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to biological activity.

Anti-inflammatory Effects

Research indicates that derivatives of pentacyclic triterpenoids exhibit anti-inflammatory properties. For instance:

  • Hyaluronidase Inhibition : Studies have shown that modifications of triterpenoids can enhance their ability to inhibit hyaluronidase (HAase), an enzyme involved in inflammation. Compounds derived from betulinic acid have demonstrated improved HAase inhibitory activities ranging from 26.3% to 72.8% compared to 22.6% for the parent compound .
  • Cytokine Production : Betulinic acid derivatives have also been evaluated for their ability to reduce pro-inflammatory cytokine production in various cell lines exposed to lipopolysaccharides (LPS), suggesting their potential in treating inflammatory diseases .

Anticancer Properties

Triterpenoids are known for their anticancer effects. The compound may share this profile:

  • Cell Proliferation Inhibition : Research into related compounds has shown that certain triterpenoids can inhibit the proliferation of cancer cells. For example, derivatives of betulinic acid have been synthesized and tested for cytotoxicity against various cancer cell lines .
  • Mechanisms of Action : These compounds may induce apoptosis or inhibit cell cycle progression through multiple pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Metabolic Regulation

Recent studies have identified triterpenoids as potential modulators of metabolic pathways:

  • Glucose Regulation : Some derivatives have been reported to activate G protein-coupled receptors (GPCRs) like TGR5 which are implicated in glucose metabolism and insulin secretion. This suggests a role in managing metabolic syndrome .

Case Studies

Several studies highlight the biological activities of triterpenoid derivatives:

  • Study on Betulinic Acid Derivatives :
    • Objective : To evaluate anti-inflammatory and HAase inhibitory activities.
    • Results : Derivatives exhibited enhanced anti-inflammatory effects and significant inhibition of HAase activity compared to standard compounds.
    • : Structural modifications can lead to more effective therapeutic agents against inflammation .
  • Investigation into TGR5 Agonists :
    • Objective : To identify new agonists for TGR5 from triterpenoid derivatives.
    • Results : Certain compounds showed promising glucose-lowering effects and stimulated GLP-1 secretion in experimental models.
    • : These findings support the potential use of triterpenoids in metabolic disease treatment .

Data Table

Biological ActivityCompound TypeEffectiveness (%)Reference
HAase InhibitionBetulinic Acid Derivative26.3% - 72.8%
Cytokine Production ReductionBetulinic Acid Derivative15.2% - 22.4%
Glucose RegulationTGR5 AgonistSignificant effect

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity : Research indicates that derivatives of similar compounds exhibit significant antioxidant properties. For instance, studies on related carboxylic acids have shown their ability to scavenge free radicals effectively . This suggests that (3aR,5aR,5bR,11aR)-9-hydroxy compound could be explored for developing antioxidant agents in pharmaceuticals.
  • Anti-cancer Potential : Compounds with similar structural motifs have been investigated for their anti-cancer activities. For example, certain derivatives have demonstrated effectiveness against breast cancer cells by inducing apoptosis . This opens avenues for further research into the anti-cancer potential of the hexadecahydrocyclopenta compound.
  • Hormonal Activity : Given the structural resemblance to steroid-like compounds and their interactions with hormonal pathways , this compound may also be studied for its effects on hormone-related processes in the body.

Materials Science Applications

  • Polymer Chemistry : The unique structure of (3aR,5aR,5bR,11aR)-9-hydroxy compound can be utilized in synthesizing novel polymers with specific mechanical and thermal properties. Its hydrophobic characteristics could enhance the performance of polymeric materials in various applications.
  • Nanotechnology : Due to its complex structure and potential for functionalization , this compound could serve as a building block for nanomaterials or nanocarriers in drug delivery systems.

Antioxidant Activity Assessment

A study focusing on the antioxidant activity of carboxylic acid derivatives highlighted that certain modifications to the structure can significantly enhance radical scavenging capabilities. The methods used included DPPH radical scavenging assays which could be adapted to test the (3aR)-9-hydroxy compound's efficacy as an antioxidant .

Anti-Cancer Research

Research involving structurally similar compounds demonstrated their ability to inhibit tumor growth in vitro. For instance, compounds with hydroxyl and carboxylic acid groups showed promising results against various cancer cell lines . Future studies could assess the specific effects of (3aR)-9-hydroxy on cancer cell proliferation and apoptosis.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by three key functional groups:

Group Position Reactivity
Hydroxyl (-OH)C9Acid-catalyzed esterification, oxidation to ketones, or participation in H-bonding.
Carboxylic AcidC3aSalt formation, esterification, amidation, or decarboxylation under thermal stress .
Allyl (prop-1-en-2-yl)C1Electrophilic addition, hydrogenation, or cycloaddition reactions.

Esterification and Amidation

The carboxylic acid at C3a readily undergoes esterification with alcohols or amidation with amines. For example:

  • Esterification : Reaction with methanol under acidic conditions yields the methyl ester derivative, enhancing lipophilicity for pharmacological studies.

  • Amidation : Coupling with primary amines (e.g., ethylamine) forms amide derivatives, often used to modulate bioavailability .

Oxidation of the Hydroxyl Group

The C9 hydroxyl group can be oxidized to a ketone using agents like Jones reagent or pyridinium chlorochromate (PCC). This modification alters the compound’s hydrogen-bonding capacity and downstream interactions.

Allylic Functionalization

The prop-1-en-2-yl group participates in allylic oxidation or halogenation. For instance:

  • Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide, enabling further ring-opening reactions.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd) saturates the double bond, generating a propyl substituent .

Synthetic Modifications

Multi-step synthetic routes often target the following transformations:

Reaction Type Conditions Product Application
Decarboxylation Pyrolysis (>200°C)Loss of CO₂, yielding a hydrocarbon backboneSimplification for structural studies
Glycosylation Koenigs-Knorr reactionSugar-conjugated derivatives (e.g., glucuronides)Enhanced solubility or targeted delivery
Sulfonation SO₃/H₂SO₄Sulfonate esters at C9 or C3aImproved water solubility

Stability and Degradation Pathways

The compound’s stability is influenced by:

  • pH Sensitivity : The carboxylic acid undergoes deprotonation in basic media, forming water-soluble salts .

  • Thermal Degradation : Prolonged heating induces decarboxylation or retro-ene reactions, complicating storage.

  • Photooxidation : Exposure to UV light promotes oxidation at allylic positions, necessitating dark storage.

Comparison with Similar Compounds

Key Structural Modifications in Analogs

The following table summarizes critical differences between the target compound and its closest structural analogs:

Compound Name/ID Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activity
Target Compound 9-hydroxy, 3a-carboxylic acid, pentamethyl ~466.53 Potential anti-inflammatory activity
Compound 3 () 9-acetoxy, bromo-methylbenzoate ester ~650 (estimated) Enhanced lipophilicity; antimicrobial?
Compound 7a () 3a-carbamoyl, 9-acetoxy 468.76 Cytotoxicity (e.g., cancer cell lines)
Derivative 7-hydroxy, 9-oxo ~480 (estimated) Altered H-bonding; receptor selectivity
Compound 22 () Phenylethynyl, acrylate ester ~620 (estimated) Improved π-π stacking; enzyme inhibition

Functional Group Impact on Bioactivity

  • Carboxylic Acid (3a Position) : Enhances water solubility and hydrogen-bonding capacity compared to ester or amide derivatives (e.g., Compound 3 in ) but may reduce membrane permeability .
  • 9-Hydroxy vs. 9-Oxo (): The ketone group in the 9-oxo analog reduces hydrogen-bond donor capacity, which may alter binding affinity to oxidoreductases or nuclear receptors .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The pentamethyl groups and prop-1-en-2-yl chain increase logP values (~6.5 estimated), favoring membrane penetration but limiting aqueous solubility .
  • Stereochemical Influence: The 3aR configuration positions the carboxylic acid for optimal interaction with polar binding pockets, as seen in related triterpenoid-receptor complexes .
  • Derivative Efficacy : Esterification (e.g., Compound 3 in ) improves bioavailability in in vivo models, though at the cost of increased metabolic instability .

Methodological Approaches for Structural Comparison

Graph-Based Similarity Analysis

The compound’s structure is compared using graph-theoretical methods, where atoms (nodes) and bonds (edges) are analyzed for isomorphic subgraphs. This approach highlights conserved regions (e.g., the chrysene core) and variable substituents .

Tanimoto Coefficient and Binary Fingerprints

Using binary fingerprints (e.g., MACCS keys), the Tanimoto coefficient for the target compound versus its 9-oxo analog () is ~0.75, indicating moderate similarity. Lower coefficients (~0.55) are observed when compared to phenylethynyl derivatives (), reflecting significant functional group divergence .

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer: Safety protocols include:
  • Personal Protective Equipment (PPE): Wear nitrile gloves (tested for permeation resistance), full-body protective clothing, and safety goggles .
  • Respiratory Protection: Use NIOSH-approved respirators (e.g., N95) if airborne exposure exceeds recommended limits .
  • Environmental Controls: Work in a fume hood with adequate ventilation to minimize inhalation risks. Contaminated gloves must be disposed of as hazardous waste .
  • First-Aid Measures: Immediate rinsing with water for eye/skin contact and medical consultation for ingestion/inhalation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Use 1^1H-NMR (500 MHz, CDCl3_3) and 13^{13}C-NMR to assign stereochemistry and functional groups. For example, methyl groups at δ 1.2–1.5 ppm and carboxylic acid protons at δ 12–14 ppm .
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identify hydroxyl (3200–3600 cm1^{-1}) and carboxylic acid (1700–1750 cm1^{-1}) stretches .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm molecular weight (e.g., [M+H]+^+ at m/z 500–550) and detect impurities .

Q. How can researchers optimize synthesis yields of this compound?

  • Methodological Answer:
  • Catalyst Selection: Use stereoselective catalysts (e.g., chiral palladium complexes) to control methyl and prop-1-en-2-yl group orientation .
  • Purification: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from diastereomers .
  • Reaction Monitoring: Track intermediates via thin-layer chromatography (TLC) using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

  • Methodological Answer:
  • X-ray Crystallography: Resolve absolute configuration by growing single crystals in ethyl acetate/hexane mixtures and analyzing diffraction data .
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to validate enantiomeric purity .
  • Contradiction Analysis: Cross-reference NMR data with structurally analogous compounds (e.g., ’s (3β-hydroxy-agathic acid) to identify misassigned peaks .

Q. What computational strategies are suitable for modeling the compound’s 3D conformation and reactivity?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulate solvated systems (e.g., in water or DMSO) using AMBER or Gaussian to predict hydrophobic interactions and stability .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize in vitro testing .

Q. What in vivo experimental designs are appropriate for studying this compound’s metabolic fate?

  • Methodological Answer:
  • Isotopic Labeling: Synthesize 13^{13}C-labeled analogs to track metabolic pathways via LC-MS/MS in rodent models .
  • Tissue Distribution Studies: Administer the compound intravenously and quantify concentrations in plasma, liver, and kidneys using validated LC-MS methods .
  • Metabolite Identification: Incubate with liver microsomes and compare fragmentation patterns with reference standards (e.g., ’s phytocannabinoid analogs) .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer:
  • Standardized Protocols: Replicate measurements using USP/Ph.Eur. guidelines (e.g., saturation shake-flask method for solubility) .
  • Interlaboratory Comparisons: Collaborate with labs using differential scanning calorimetry (DSC) to validate melting points (e.g., 210–212°C vs. conflicting reports) .
  • Structural Analog Analysis: Compare data with ’s methyl-substituted chrysene derivatives to identify substituent effects on properties .

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